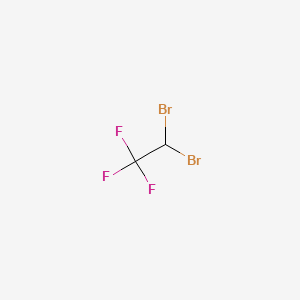

![molecular formula C35H26N2O6 B1274272 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane CAS No. 79922-55-7](/img/structure/B1274272.png)

2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane

Übersicht

Beschreibung

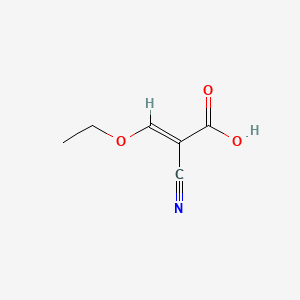

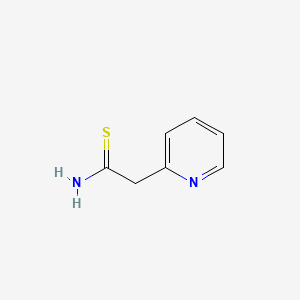

“2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane” is a chemical compound with the molecular formula C35H26N2O6 . It is also known as Bisphenol A Bis(4-maleimidophenyl Ether) . It appears as a light orange to yellow to green powder or crystal .

Synthesis Analysis

The compound is prepared by the imidization of bisamic acid of 2,2-bis(4-aminophenoxy phenyl)propane . Various nanoclays are blended with this bismaleimide and thermally cured . The structural characterization of the synthesized materials and the thermal properties of the bismaleimide and their blends were investigated through FTIR, 1H and 13C NMR, differential scanning calorimetry, and thermo gravimetric analysis .Molecular Structure Analysis

The molecular structure of “2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane” is represented by the InChI code: 1S/C35H26N2O6/c1-35(2,23-3-11-27(12-4-23)42-29-15-7-25(8-16-29)36-31(38)19-20-32(36)39)24-5-13-28(14-6-24)43-30-17-9-26(10-18-30)37-33(40)21-22-34(37)41/h3-22H,1-2H3 .Chemical Reactions Analysis

The compound undergoes various reactions during its synthesis. The imidization of bisamic acid of 2,2-bis(4-aminophenoxy phenyl)propane leads to the formation of "2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane" . It is then blended with various nanoclays and thermally cured .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a melting point of 163.0 to 167.0 °C . It is soluble in Dimethylformamide . The molecular weight of the compound is 570.60 .Wissenschaftliche Forschungsanwendungen

Polymer Composites

BMP is extensively used in the synthesis of polymer composites due to its ability to enhance thermal stability and mechanical properties. It acts as a crosslinking agent in high-performance materials, contributing to the development of composites with superior strength and heat resistance .

Electronics

In the electronics industry, BMP serves as a monomer for creating polyimides with low dielectric constants and losses, making them ideal for high-frequency communication substrates, such as those used in 5G technologies . Its properties are crucial for developing materials that can withstand the rigorous demands of modern electronic devices.

Aerospace

The aerospace sector benefits from BMP’s incorporation into aerospace materials , where its high thermal stability and mechanical strength are essential. It’s used in the production of components that require materials capable of performing under extreme conditions .

Automotive

BMP finds applications in the automotive industry, particularly in the creation of high-performance polymers . These polymers are used in various parts of vehicles that require materials with high heat resistance and mechanical strength .

Medical Devices

In medical device manufacturing, BMP is valued for its biocompatibility and stability. It’s used in the production of devices that require precision and reliability, where the material’s properties ensure the safety and efficacy of medical implants and tools .

Pharmaceuticals

BMP’s role in pharmaceuticals is primarily in the synthesis of polyimides used in drug delivery systems. Its ability to form crosslinked polymers makes it suitable for creating controlled-release formulations .

Coatings

The compound is also utilized in the development of advanced coatings . BMP-based coatings are known for their high thermal stability and resistance to chemicals, making them suitable for protective applications in various industries .

Adhesives

Lastly, BMP is used in formulating adhesives that require high thermal resistance and mechanical strength. Its crosslinking capabilities ensure that the adhesives bond strongly and can withstand high temperatures and stresses .

Safety And Hazards

The compound is an organic compound and may pose certain hazards to humans or the environment . Proper protective equipment should be worn to avoid contact with skin and eyes, and operations should be carried out in a well-ventilated area . In case of an accident, appropriate measures should be taken for treatment and cleanup .

Eigenschaften

IUPAC Name |

1-[4-[4-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26N2O6/c1-35(2,23-3-11-27(12-4-23)42-29-15-7-25(8-16-29)36-31(38)19-20-32(36)39)24-5-13-28(14-6-24)43-30-17-9-26(10-18-30)37-33(40)21-22-34(37)41/h3-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZPKEBWNIUCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C=CC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81193-27-3 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81193-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8074104 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane | |

CAS RN |

79922-55-7 | |

| Record name | Bisphenol A diphenyl ether bismaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79922-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079922557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)